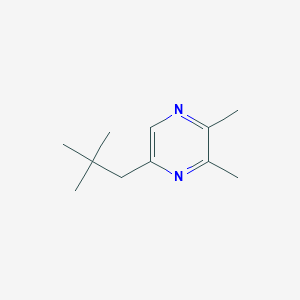
Bis(3,5,5-trimethylhexyl) hydrogen phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5,5-trimethylhexyl) hydrogen phosphite is an organophosphorus compound with the molecular formula C18H39O3P. It is known for its use as a stabilizer in various industrial applications, particularly in the stabilization of polymers and plastics. The compound is characterized by its unique structure, which includes two 3,5,5-trimethylhexyl groups attached to a phosphite moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,5-trimethylhexyl) hydrogen phosphite typically involves the reaction of phosphorus trichloride with 3,5,5-trimethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphite ester. The general reaction scheme can be represented as follows:
PCl3+3C9H20O→(C9H19O)2P(O)H+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3,5,5-trimethylhexyl) hydrogen phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding alcohol.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen, are used for oxidation reactions.
Water or Aqueous Solutions: For hydrolysis reactions.
Nucleophiles: For substitution reactions, common nucleophiles include alcohols and amines.
Major Products
Phosphates: Formed from oxidation reactions.
Phosphoric Acid and Alcohols: Resulting from hydrolysis.
Substituted Phosphites: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Bis(3,5,5-trimethylhexyl) hydrogen phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for biological samples.
Medicine: Explored for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: Widely used in the production of plastics, polymers, and other materials to enhance their stability and durability.
Wirkmechanismus
The mechanism by which Bis(3,5,5-trimethylhexyl) hydrogen phosphite exerts its effects involves its ability to stabilize free radicals and prevent oxidative degradation. The phosphite group can donate electrons to neutralize free radicals, thereby protecting the material from oxidative damage. This mechanism is particularly important in the stabilization of polymers and plastics, where oxidative degradation can lead to material failure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3,5,5-trimethylhexyl) phosphate
- Bis(3,5,5-trimethylhexyl) phthalate
- Tris(3,5,5-trimethylhexyl) phosphite
Uniqueness
Bis(3,5,5-trimethylhexyl) hydrogen phosphite is unique due to its specific structure and the presence of the phosphite group, which imparts distinct stabilizing properties. Compared to similar compounds, it offers superior stabilization against oxidative degradation, making it highly effective in applications requiring long-term stability.
Eigenschaften
CAS-Nummer |
5391-94-6 |
|---|---|
Molekularformel |
C18H39O3P |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
bis(3,5,5-trimethylhexyl) hydrogen phosphite |
InChI |
InChI=1S/C18H39O3P/c1-15(13-17(3,4)5)9-11-20-22(19)21-12-10-16(2)14-18(6,7)8/h15-16,19H,9-14H2,1-8H3 |
InChI-Schlüssel |
MFIIGQHYZVHQND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOP(O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


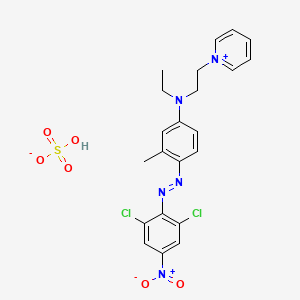
![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)
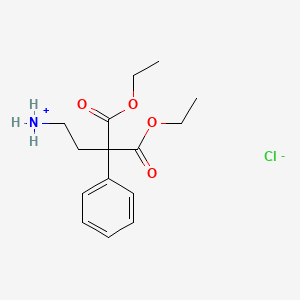
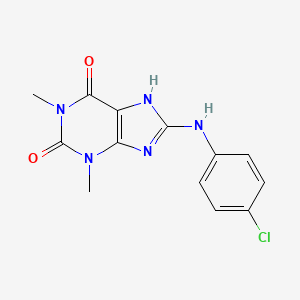
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
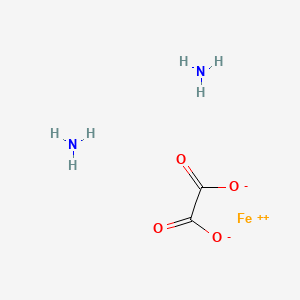
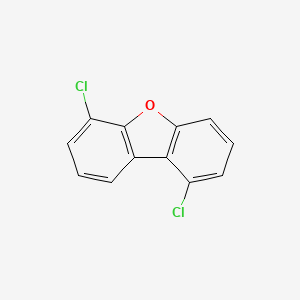
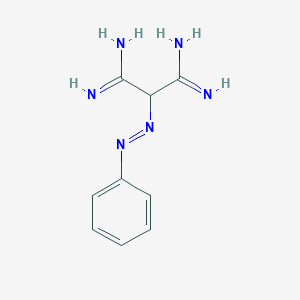
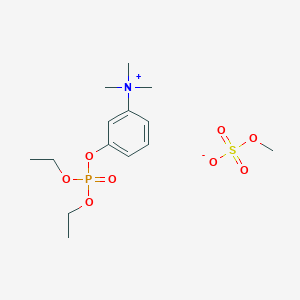

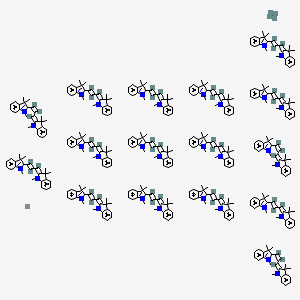
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)
